molecular formula C8H13NO B3258610 1-Azabicyclo[3.2.2]nonan-4-one CAS No. 30708-54-4

1-Azabicyclo[3.2.2]nonan-4-one

Cat. No.: B3258610
CAS No.: 30708-54-4
M. Wt: 139.19 g/mol
InChI Key: QLOVQJFVRRNQPK-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.2]nonan-4-one is a bicyclic lactam that serves as a crucial synthetic intermediate in medicinal chemistry. The synthesis of this core scaffold has been historically achieved through the reaction of quinuclidin-3-one with diazomethane . Its primary research value lies in the construction of novel chemical entities for probing new therapeutic avenues, particularly against neglected tropical diseases. Recent research has demonstrated that derivatives of the azabicyclo[3.2.2]nonane scaffold exhibit significant biological activity. Specifically, these compounds have shown potent in vitro activity against protozoan parasites such as Plasmodium falciparum (the deadliest malaria parasite) and Trypanosoma brucei rhodesiense (the cause of East African sleeping sickness) . Some analogues demonstrate promising submicromolar antiplasmodial activity and high selectivity, making them valuable tools for early-stage antiprotozoal drug discovery research . As a versatile building block, this compound enables researchers to develop hybrid molecules and explore structure-activity relationships to bypass drug resistance in pathogens . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[3.2.2]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-3-6-9-4-1-7(8)2-5-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOVQJFVRRNQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Azabicyclo 3.2.2 Nonan 4 One and Its Precursors

Strategies for the Construction of the 1-Azabicyclo[3.2.2]nonane Core

The synthesis of the 1-azabicyclo[3.2.2]nonane core often begins with more readily available bicyclo[2.2.2]octane skeletons. These precursors undergo ring expansion reactions where a nitrogen atom is inserted into the bicyclic frame, enlarging one of the rings to create the desired [3.2.2] system.

A common and effective strategy for creating the azabicyclic core involves the ring expansion of bicyclo[2.2.2]octan-2-ones. nih.govresearchgate.net These reactions, such as the Beckmann and Schmidt rearrangements, convert the cyclic ketone into a larger lactam (a cyclic amide), which serves as a direct precursor to the 1-azabicyclo[3.2.2]nonane system. nih.govresearchgate.net

The Beckmann rearrangement provides a reliable method for the insertion of a nitrogen atom into a cyclic ketone, thereby expanding the ring. nih.govresearchgate.net The process begins with the conversion of a bicyclo[2.2.2]octan-2-one to its corresponding oxime. When this oxime is treated with an acid catalyst, it undergoes a rearrangement to yield an azabicyclic lactam. thieme-connect.de This transformation has been utilized for the synthesis of 2-azabicyclo[3.2.2]nonanones from bicyclo[2.2.2]octan-2-ones. nih.gov However, this method can sometimes lead to a mixture of regioisomeric lactams (e.g., 1-azabicyclo[3.2.2]nonan-3-one and 1-azabicyclo[3.2.2]nonan-2-one), posing challenges for chemoselectivity. thieme-connect.de

Table 1: Beckmann Rearrangement for Azabicyclic Lactam Formation

Starting MaterialKey ReagentsProduct
Bicyclo[2.2.2]octan-2-one oximeAcid (e.g., H₂SO₄, PPA)1-Azabicyclo[3.2.2]nonan-3-one (lactam)

As an alternative to the Beckmann rearrangement, the Schmidt reaction offers a direct, one-step conversion of a ketone to a lactam. nih.govresearchgate.net In this reaction, the bicyclo[2.2.2]octan-2-one is treated with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.orgacs.org The reaction proceeds through the nucleophilic addition of the azide (B81097) to the protonated carbonyl group, followed by a rearrangement that expels nitrogen gas and forms the ring-expanded lactam. wikipedia.orgorganic-chemistry.org This method is atom-economical and avoids the need to isolate an intermediate oxime. acs.org The Schmidt reaction has been successfully applied to convert bicyclo[2.2.2]octan-2-ones into their corresponding lactams, which are precursors to the 3-azabicyclo[3.2.2]nonane system. nih.govresearchgate.net

Table 2: Schmidt Reaction for Lactam Formation

Starting MaterialKey ReagentsProduct
Bicyclo[2.2.2]octan-2-oneHydrazoic Acid (HN₃), Strong Acid1-Azabicyclo[3.2.2]nonan-3-one (lactam)

The naturally occurring Cinchona alkaloids, such as quinine (B1679958) and quinidine, possess a quinuclidine (B89598) core, which is a 1-azabicyclo[2.2.2]octane system. nih.govbiointerfaceresearch.com This framework can undergo specific skeletal rearrangements, known as the "first and second Cinchona rearrangements," to produce the expanded 1-azabicyclo[3.2.2]nonane cage. nih.govacs.orgresearchgate.net These transformations are typically induced by reactions at the C9 position of the alkaloid. nih.gov

Nucleophilic substitution reactions at the C9 position of activated Cinchona alkaloids can trigger a cage expansion. researchgate.net When a suitable leaving group, such as a mesylate, is installed at the C9 hydroxyl group, treatment with a nucleophile can lead to a rearrangement of the quinuclidine skeleton. researchgate.net This process, termed the second Cinchona rearrangement, generates β-functionalized 1-azabicyclo[3.2.2]nonane derivatives. acs.orgresearchgate.net The reaction is believed to proceed through a nonclassical nitrogen-bridged cation, which accounts for the observed retention of configuration. acs.orgresearchgate.net A variety of nucleophiles, including water, potassium cyanide, and phthalimide, have been employed to yield moderately substituted [3.2.2]azabicyclo derivatives. researchgate.net

Table 3: Nucleophilic Displacement-Induced Cage Expansion

Cinchona Alkaloid DerivativeNucleophileProduct Type
C9-Mesylated AlkaloidWater (H₂O)3-Hydroxy-1-azabicyclo[3.2.2]nonane derivative
C9-Mesylated AlkaloidPotassium Cyanide (KCN)3-Cyano-1-azabicyclo[3.2.2]nonane derivative
C9-Mesylated AlkaloidPhthalimide3-Phthalimido-1-azabicyclo[3.2.2]nonane derivative

The solvolysis of C9-activated Cinchona alkaloids provides a stereoselective pathway to oxygenated 1-azabicyclo[3.2.2]nonanes. acs.orgresearchgate.net The stereochemical outcome of these reactions is highly dependent on the initial configuration at the C9 position. researchgate.net Solvolysis of derivatives with the natural (9-nat) configuration typically proceeds with stereochemical inversion. researchgate.net In contrast, solvolysis of the corresponding 9-epi derivatives occurs with retention of the C9 stereochemistry. researchgate.net The choice of solvent is also crucial; for instance, using trifluoroethanol can enhance the selectivity of the rearrangement. acs.orgtib.eu The direct use of water as the solvent can lead to the formation of ring-expanded β-amino alcohols, where a hydroxyl group is introduced at the C3 position of the newly formed 1-azabicyclo[3.2.2]nonane system. tib.eu

Table 4: Stereochemical Outcome of Solvolysis

Starting Material ConfigurationSolventStereochemical OutcomeProduct
9-nat derivativeWaterInversion9-epi-hydroxy compound
9-epi derivativeWaterRetention9-epi-hydroxy compound
Cinchona base (natural config.)TrifluoroethanolEnhanced selectivityRing-expanded 1-azabicyclo[3.2.2]nonane
Cinchona base (natural config.)WaterRearrangement3-Hydroxy-1-azabicyclo[3.2.2]nonane derivative

Cycloaddition and Annulation Methodologies for Bridged Nitrogen Heterocycles

Cycloaddition and annulation reactions are powerful tools for the convergent assembly of complex cyclic systems like the bicyclo[3.2.2]nonane skeleton. These reactions form multiple carbon-carbon bonds in a single step, often with high stereocontrol.

One of the most effective methods for creating the bicyclo[3.2.2]nonane framework is the Diels-Alder reaction , a [4+2] cycloaddition. For instance, the reaction between a cycloheptadiene derivative and a dienophile can directly establish the bicyclic core. A stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein, promoted by a Lewis acid like TBSOTf, has been used to produce a highly functionalized bicyclo[3.2.2]nonene derivative. nih.gov This intermediate, containing the core structure, can then be further elaborated to introduce the required nitrogen atom and ketone group.

Annulation sequences , which involve the formation of a new ring onto a pre-existing one, are also prevalent. A notable example is the Hauser-Kraus annulation, which can be part of a sequence to build the characteristic bicyclic motif. researchgate.net Furthermore, intramolecular 1,3-dipolar cycloadditions involving nitrile oxides have been explored to construct the bridged system. researchgate.net

Another modern and versatile annulation technique is Ring-Closing Metathesis (RCM) . This reaction uses transition metal catalysts (typically ruthenium-based) to form cyclic alkenes from acyclic diene precursors. Strategies have been developed for the synthesis of various azabicyclo[m.n.1]alkenes via the RCM of N-acyl piperidine (B6355638) derivatives bearing two alkenyl side chains. acs.orgnih.gov By carefully choosing the length and position of the alkenyl chains, this methodology can be adapted to construct the seven-membered ring required for the 1-azabicyclo[3.2.2]nonane system.

Method Description Key Intermediates/Reagents
Diels-Alder CycloadditionA [4+2] cycloaddition to form the bicyclic core.Cycloheptadiene derivatives, Acrolein, Lewis Acids (e.g., TBSOTf)
Hauser-Kraus AnnulationA tandem Michael-addition/Dieckmann-condensation sequence.Enol ethers, Cyanide reagents
1,3-Dipolar CycloadditionCycloaddition of a 1,3-dipole to an internal alkene.Nitrile oxides
Ring-Closing MetathesisCatalytic cyclization of a diene to form a new ring.Dialkenyl-N-acyl piperidines, Grubbs' catalyst

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. While a specific MCR for the direct synthesis of 1-Azabicyclo[3.2.2]nonan-4-one is not widely established, the principles of MCRs can be applied to rapidly assemble complex precursors.

Conceptually, an MCR could be designed to build the azabicyclic core through a cascade of reactions. For example, a tandem sequence involving a Mannich reaction followed by an intramolecular cyclization could quickly generate the bridged ring system. nih.govmdpi.com The Mannich reaction, a classic three-component reaction of an amine, a non-enolizable carbonyl compound (like formaldehyde), and an enolizable carbonyl compound, is a powerful tool for C-C bond formation and nitrogen incorporation. A strategy could involve an initial intermolecular Mannich reaction to build a key acyclic or monocyclic intermediate, which would then be poised to undergo a subsequent intramolecular cyclization (such as an aldol (B89426) or Michael addition) to close the second ring and form the bicyclic scaffold.

Direct Synthesis and Derivatization Routes to this compound

These routes focus on either building the ketone-containing ring system directly or introducing the ketone group onto a pre-formed azabicyclic precursor.

Established Synthetic Pathways to the Ketone

Direct synthesis of the this compound scaffold often relies on the rearrangement or expansion of more readily accessible ring systems.

A prominent strategy involves the ring expansion of a quinuclidine (1-azabicyclo[2.2.2]octane) precursor. The smaller, six-membered rings of the quinuclidine core are generally easier to assemble. Subsequent expansion of one of these rings can generate the seven-membered ring of the [3.2.2] system. For example, a silver salt-mediated ring expansion of 2,5-disubstituted quinuclidines has been shown to stereoselectively produce functionalized 1-azabicyclo[3.2.2]nonanes. nih.gov This process is believed to proceed through a chiral carbocation intermediate. Similarly, the Schmidt reaction, which uses hydrazoic acid to insert a nitrogen atom into a bond adjacent to a carbonyl group, can be used to expand a cyclic ketone, providing another potential route from a quinuclidine-based ketone to an azabicyclic lactam, which could be a precursor to the target ketone. eurjchem.com

Another established pathway to related azabicyclic systems is the Beckmann rearrangement . This reaction transforms an oxime into an amide (lactam). The synthesis of 2-azabicyclo[3.2.2]nonanes, for example, can be achieved via a Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oxime, followed by reduction of the resulting lactam. nih.gov A similar approach could be envisioned starting from a bicyclo[3.2.2]nonan-4-one oxime to install the bridgehead nitrogen atom.

Functionalization of Precursor Azabicyclic Systems to Introduce the Ketone Moiety

An alternative to building the ketone into the scaffold during its initial construction is to introduce it at a later stage via functionalization of the parent 1-azabicyclo[3.2.2]nonane ring system.

The most straightforward approach is the oxidation of a precursor alcohol, 1-azabicyclo[3.2.2]nonan-4-ol . This alcohol can be synthesized through various routes, including the reduction of a corresponding precursor with a different carbonyl group or through hydroboration-oxidation of an alkene within the bicyclic system. Once the alcohol is obtained, it can be oxidized to the target ketone, this compound, using a wide array of standard oxidizing agents.

Oxidation Reagent Reaction Name Typical Conditions
Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chlorideSwern OxidationCryogenic temperatures (-78 °C), Triethylamine
PeriodinaneDess-Martin Periodinane (DMP) OxidationRoom temperature, Dichloromethane
Chromium trioxide-pyridine complexSarett or Collins OxidationRoom temperature, Dichloromethane
Pyridinium chlorochromatePCC OxidationRoom temperature, Dichloromethane

These methods offer reliable ways to convert the secondary alcohol at the C4 position into the desired ketone functionality with high efficiency.

Asymmetric and Stereoselective Synthesis of Enantiopure this compound Analogs

Producing enantiomerically pure versions of this compound is crucial for pharmacological studies. This is achieved using chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of key bond-forming reactions.

Chiral Auxiliaries and Catalysts in Azabicyclic Ketone Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. The synthesis of the related 9-azabicyclo[3.3.1]nonan-3-one (homotropanone) system has been achieved with high stereocontrol using this approach. nih.gov In this synthesis, a chiral N-tert-butanesulfinyl imine acts as a key intermediate, directing a diastereoselective Mannich reaction. This is followed by an organocatalyzed intramolecular cyclization using L-proline to form the bicyclic ketone. nih.gov This strategy demonstrates how a chiral auxiliary can effectively control the formation of the azabicyclic core.

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Control of Stereochemistry in Rearrangement and Cyclization Reactions

Achieving stereochemical control is a paramount objective in the synthesis of complex molecules like this compound, as the three-dimensional arrangement of atoms dictates the compound's biological activity and physical properties. ucl.ac.uk In the context of rearrangement and cyclization reactions, chemists employ several strategies to influence the formation of specific stereoisomers. These methods often rely on substrate control, chiral catalysts, or manipulation of reaction conditions to favor the formation of a desired enantiomer or diastereomer.

One key rearrangement reaction utilized in the synthesis of related azabicyclic structures is the Beckmann rearrangement. alfa-chemistry.com This reaction transforms an oxime into an amide and is stereospecific; the group positioned anti-periplanar to the leaving group on the oxime nitrogen migrates. alfa-chemistry.comillinois.edu Therefore, by controlling the stereochemistry of the oxime precursor, one can dictate the structure of the resulting lactam. For instance, in the synthesis of bicyclic lactams, the formation of a specific oxime isomer (E or Z) under thermodynamic or kinetic conditions can determine which carbon migrates, thereby setting the stereochemistry of the newly formed ring system. acs.org Stepwise formation of an intermediate oxime from a bicyclic ketone, followed by rearrangement, has been shown to yield a single lactam product exclusively, demonstrating the high degree of control possible through this method. acs.org

Intramolecular cyclization reactions, such as the Dieckmann condensation, also offer opportunities for stereocontrol. The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester, which is a precursor to the final ketone. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly effective for forming stable five- and six-membered rings. wikipedia.orglibretexts.org The stereochemistry of the resulting cyclic product can be influenced by the existing stereocenters in the acyclic diester precursor. The steric and electronic properties of the substituents guide the molecule to fold into a preferred transition state, leading to the diastereoselective formation of the cyclic product.

Furthermore, organocatalysis has emerged as a powerful tool for controlling stereochemistry in cyclization reactions. For example, intramolecular Mannich reactions, catalyzed by chiral amines like L-proline, can be used to construct nitrogen-containing rings with high enantioselectivity. mdpi.com Similarly, tandem reactions, such as a Michael addition followed by an aldol condensation, can construct bicyclic systems with good stereocontrol. ucl.ac.ukrsc.org The choice of catalyst and reaction conditions is crucial in these sequences to achieve high yields and stereoselectivity. ucl.ac.uk Asymmetric induction can also be achieved using chiral catalysts, such as dirhodium tetraprolinates, in tandem cyclopropanation/Cope rearrangement reactions to construct azabicyclo[3.2.2]nonane ring systems. acs.org

The following table summarizes various methods and their effectiveness in controlling stereochemistry during the synthesis of azabicyclic nonane (B91170) cores and related structures.

Reaction TypeMethod of StereocontrolKey Reagents/ConditionsStereochemical OutcomeReference
Beckmann Rearrangement Substrate Control (Oxime stereoisomer)Hydroxylamine (B1172632), followed by acid (e.g., PPA)Exclusive formation of one lactam isomer acs.org
Dieckmann Condensation Substrate Control (Pre-existing stereocenters)Sodium alkoxide in alcoholDiastereoselective formation of cyclic β-keto ester wikipedia.orgorganic-chemistry.org
Intramolecular Mannich Reaction OrganocatalysisL-prolineHigh enantioselectivity mdpi.com
Tandem Cyclopropanation/Cope Rearrangement Chiral CatalystDirhodium tetraprolinatesAsymmetric induction acs.org
Michael/Aldol Cascade Cascade Reaction ControlBase-catalyzedGood yield with excellent enantiomeric excess rsc.org

Chemical Transformations and Functionalization of 1 Azabicyclo 3.2.2 Nonan 4 One

Modifications of the Carbonyl Group

The carbonyl group of 1-azabicyclo[3.2.2]nonan-4-one is a primary site for chemical modification, allowing for its conversion into a range of other functional groups.

Formation of Oximes and Related Derivatives

The reaction of ketones with hydroxylamine (B1172632) and its derivatives is a fundamental transformation that yields oximes. This reaction is readily applicable to cyclic ketones like this compound. The general synthesis involves the condensation of the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, typically in a protic solvent like ethanol.

While specific literature on the oximation of this compound is not abundant, the synthesis of oximes from structurally similar azabicyclic ketones is well-documented. For instance, 3-methyl-3-azabicyclo[3.3.1]nonan-9-one has been successfully converted to its corresponding oxime. researchgate.net Similarly, 1-azabicyclo[2.2.1]heptan-3-one reacts with methoxyamine hydrochloride in methanol (B129727) to yield the O-methyl oxime derivative. google.com These reactions typically proceed under mild conditions and afford the oxime products in good yields. The formation of an oxime from a bicyclic ketone is a key step in the Beckmann rearrangement, which can be used to produce lactams. mdpi.com

Table 1: Examples of Oxime Formation from Azabicyclic Ketones

Starting Ketone Reagent Product Reference
1-Azabicyclo[2.2.1]heptan-3-one Methoxyamine hydrochloride 1-Azabicyclo[2.2.1]heptan-3-one-O-methyl oxime google.com
3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Hydroxylamine 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one oxime researchgate.net

Reductions to Azabicyclic Alcohols and Amines

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-azabicyclo[3.2.2]nonan-4-ol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The choice of reagent can influence the stereoselectivity of the reduction, yielding either the endo or exo alcohol isomer. For example, the reduction of a carbonyl group in a related 1,4-diazabicyclo[3.2.2]nonane system was successfully achieved using LiAlH₄ in dry diethyl ether at reflux. nih.gov

Further transformation to an amine can be accomplished through reductive amination. This process involves the initial formation of an imine or enamine by reacting the ketone with ammonia (B1221849) or a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Table 2: Reagents for Carbonyl Reduction and Reductive Amination

Transformation Reagent(s) Product Type
Ketone to Alcohol Sodium borohydride (NaBH₄) Azabicyclic Alcohol
Ketone to Alcohol Lithium aluminum hydride (LiAlH₄) Azabicyclic Alcohol

Enolization and Tautomerization Reactions of the Ketone

Like other ketones possessing α-hydrogens, this compound can undergo keto-enol tautomerization. This equilibrium involves the interconversion of the keto form and the enol form, where a proton migrates from the α-carbon to the carbonyl oxygen, and a double bond is formed between the carbonyl carbon and the α-carbon. This process can be catalyzed by either acid or base.

Under strongly basic conditions, bicyclic ketones can undergo β-enolization, which can lead to skeletal rearrangements. Research on 3,3-dimethylbicyclo[3.2.2]nonan-2-one, a structurally similar compound, demonstrated that under conditions of t-BuOK in t-BuOH at 185°C, it slowly rearranges to the more stable 3,3-dimethylbicyclo[3.3.1]nonan-2-one. core.ac.ukbac-lac.gc.ca This rearrangement proceeds through a β-enolate intermediate. The formation of enolates from this compound is a crucial step for subsequent alkylation or other functionalization at the α-carbon positions (C3 and C5). An easily enolizable ketone was noted in the 1-azabicyclo[3.2.2]nonane system derived from cinchonine (B1669041) and cinchonidine. acs.org

Functionalization at Other Ring Positions

Beyond modifications of the carbonyl group, the azabicyclic scaffold itself can be functionalized at various other positions.

Electrophilic and Nucleophilic Substitutions on the Azabicyclic Scaffold

The 1-azabicyclo[3.2.2]nonane ring can undergo substitution reactions, although the reactivity is influenced by the bicyclic structure and the presence of the nitrogen atom. Nucleophilic substitution reactions can be employed to introduce functional groups onto the scaffold. A key strategy involves the ring expansion of substituted quinuclidine (B89598) precursors. In this approach, a silver salt mediates the expansion and allows for the stereoselective capture of external nucleophiles, leading to doubly functionalized 1-azabicyclo[3.2.2]nonanes. nih.gov This demonstrates that the scaffold can be attacked by nucleophiles under specific, cation-mediated conditions. nih.gov

Electrophilic substitution can occur on carbon atoms alpha to the bridgehead nitrogen. For example, nitrosamines of secondary amines can be metallated at the α-carbon, which then allows for reaction with an electrophile. google.com This provides a route to introduce substituents at positions adjacent to the nitrogen atom within the azabicyclic system.

Introduction of Diverse Chemical Moieties for Structural Exploration

A primary goal in medicinal chemistry is the synthesis of analog libraries for SAR studies. The 1-azabicyclo[3.2.2]nonane scaffold is well-suited for this, allowing for the introduction of a wide array of chemical groups.

One common approach is N-alkylation or N-acylation at the bridgehead nitrogen, though this is not applicable to the parent 1-azabicyclo[3.2.2]nonane which has a quaternary bridgehead nitrogen. However, in related scaffolds like 2-azabicyclo[3.2.2]nonane, moieties with varying basicity and polarity have been attached to the ring nitrogen to investigate their effect on biological activity. nih.gov

More complex substituents can be introduced through multi-step synthetic sequences. For instance, 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane has been synthesized, demonstrating the feasibility of attaching aromatic heterocyclic moieties to the ring. acs.org Another strategy involves the fusion of the azabicyclic core with other heterocyclic systems. The synthesis of azabicyclo-nonane pyrimidine (B1678525) hybrids has been reported, where a pyrimidine ring is attached to the nitrogen of a 2-azabicyclo[3.2.2]nonane derivative via nucleophilic substitution. mdpi.comnih.gov These examples highlight the adaptability of the azabicyclic scaffold for creating structurally diverse molecules for biological evaluation.

Mechanisms of Derivatization Reactions

The derivatization of the this compound scaffold is crucial for the exploration of its chemical space and the development of new molecular entities. Understanding the underlying mechanisms of these transformations is paramount for reaction optimization and the rational design of novel derivatives. This section delves into the detailed mechanistic studies of key reaction pathways for the functionalization of this bicyclic ketone.

Detailed Mechanistic Studies of Reaction Pathways

Detailed mechanistic investigations into the derivatization of this compound are still an emerging area of research. However, significant insights can be drawn from studies on the synthesis of the core azabicyclo[3.2.2]nonanone structure, particularly through palladium-catalyzed cascade reactions. One of the most elegant and efficient methods for constructing this tricycle involves a palladium-catalyzed α'-arylation/aza-Michael addition cascade. nih.govrsc.org

The proposed mechanism for this powerful transformation, which allows for the direct formation of the this compound core from simpler precursors, can be dissected into two main catalytic cycles: a palladium-catalyzed α'-arylation and a subsequent intramolecular aza-Michael addition.

Palladium-Catalyzed α'-Arylation of a Cyclic Enone Precursor

The initial step involves the palladium-catalyzed α'-arylation of a suitable cyclic enone precursor in the presence of an aryl halide. The generally accepted catalytic cycle for this type of transformation proceeds through the following key steps nih.govresearchgate.netyoutube.comchemrxiv.org:

Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically generated in situ. This step forms a palladium(II) intermediate.

Enolate Formation: Concurrently, a base in the reaction mixture deprotonates the α'-position of the cyclic enone, generating the corresponding enolate.

Transmetalation: The enolate then undergoes transmetalation with the palladium(II) complex, displacing the halide and forming a palladium(II)-enolate species.

Reductive Elimination: The final step of this cycle is the reductive elimination from the palladium(II)-enolate intermediate, which forms the new carbon-carbon bond between the aryl group and the α'-carbon of the enone. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial for the efficiency and selectivity of this process, influencing the rates of oxidative addition and reductive elimination. nih.gov

Intramolecular Aza-Michael Addition

Following the α'-arylation, the newly introduced aryl group, which also bears an amino functionality, is perfectly positioned to undergo an intramolecular aza-Michael addition. This conjugate addition reaction is a classic method for forming nitrogen-containing rings. nih.govfrontiersin.orgresearchgate.netrsc.org The mechanism is generally understood to proceed as follows:

Nucleophilic Attack: The lone pair of the nitrogen atom on the appended aryl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system.

Enolate Formation: This attack results in the formation of a new carbon-nitrogen bond and generates an enolate intermediate.

Protonation: The enolate is then protonated, typically by a proton source in the reaction medium (such as a conjugate acid of the base used), to yield the final this compound product.

This cascade reaction provides a highly efficient route to the this compound skeleton, and a deep understanding of each mechanistic step is vital for extending its scope and application.

While detailed mechanistic studies on the direct derivatization of the C4-carbonyl group of this compound (e.g., reduction, reductive amination, Wittig reaction) are not extensively documented in the current literature, the fundamental principles of these reactions are well-established for ketones. It is reasonable to extrapolate that these transformations would follow their classical mechanistic pathways, although the specific stereochemical outcomes would be influenced by the rigid bicyclic framework of the molecule. Further research in this area is needed to fully elucidate the nuances of these derivatization reactions.

Conformational Analysis and Stereochemistry of the 1 Azabicyclo 3.2.2 Nonan 4 One System

Intrinsic Conformations of the Bridged Azabicyclic Ring System (e.g., Twin-Chair, Boat-Chair)

The 1-azabicyclo[3.2.2]nonane system consists of a six-membered piperidine (B6355638) ring and a seven-membered azepane ring sharing a nitrogen bridgehead and a trimethylene bridge. Its conformational behavior can be understood by considering the interplay between these two rings. While direct, detailed studies on the unsubstituted 1-azabicyclo[3.2.2]nonan-4-one are limited, analysis of the parent 3-azabicyclo[3.2.2]nonane system via proton NMR spectroscopy at low temperatures reveals a dynamic process. researchgate.net Below approximately -140°C, a conformational change that equilibrates the methylene (B1212753) protons of the CH₂NCH₂ group becomes slow on the NMR timescale, with a calculated free-energy of activation (ΔG‡) of 5.9 kcal mol⁻¹. researchgate.net This process is interpreted as either a ring inversion of the seven-membered ring or a limited pseudorotation of the six-membered ring. researchgate.net

By analogy with the extensively studied, closely related bicyclo[3.3.1]nonane system, the primary conformations considered for bridged nine-membered rings are the twin-chair, boat-chair, and twin-boat forms. oregonstate.edunih.gov The twin-chair conformation is often the most stable, though this can be influenced by substitution patterns. nih.govtandfonline.com For the 1-azabicyclo[3.2.2]nonane moiety, crystallographic studies of derivatives show it possesses reduced conformational strain compared to the smaller, more twisted 1-azabicyclo[2.2.2]octane (quinuclidine) framework. researchgate.net

FeatureDescriptionSource(s)
Overall Structure Rigid bicyclic framework with limited flexibility. smolecule.com
Possible Conformations Analogous to the bicyclo[3.3.1]nonane system, likely involves twin-chair and boat-chair forms. oregonstate.edutandfonline.com
Conformational Process Ring inversion of the seven-membered ring or pseudorotation of the six-membered ring. researchgate.net
Activation Energy (ΔG‡) ~5.9 kcal mol⁻¹ for the conformational equilibration in the related 3-azabicyclo[3.2.2]nonane. researchgate.net
Relative Strain Reduced conformational strain compared to the 1-azabicyclo[2.2.2]octane system. researchgate.net

Influence of Substituents on Conformational Preferences

Substituents on the 1-azabicyclo[3.2.2]nonane ring system play a crucial role in determining the most stable conformation by introducing steric and electronic effects. Generally, bulky substituents will favor positions that minimize steric repulsion. For instance, in the related 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one system, the bulky aryl groups adopt equatorial orientations in a twin-chair conformation to avoid unfavorable 1,3-diaxial interactions. tandfonline.com

Specific studies on substituted 1-azabicyclo[3.2.2]nonanes confirm this principle. In a series of C9-fluorinated derivatives derived from quinine (B1679958) alkaloids, X-ray diffraction analysis revealed that the molecular architecture of the 1-azabicyclo[3.2.2]nonane system enforced an anti relationship between the fluorine atom and the protonated bridgehead nitrogen. nih.gov This demonstrates a clear conformational preference dictated by the substituent. Similarly, the synthesis and X-ray crystallographic characterization of 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, a potent nicotinic acetylcholine (B1216132) receptor ligand, established an unambiguous and fixed conformation for this stereochemically pure derivative. acs.org The presence of the pyridinyl group at the C2 position locks the molecule into a specific spatial arrangement.

Chirality and Stereochemical Aspects of Functionalized Derivatives

The introduction of substituents onto the 1-azabicyclo[3.2.2]nonane skeleton can create one or more stereogenic centers, leading to chirality. smolecule.com The development of methods to control this stereochemistry is essential for applications in medicinal chemistry, where biological activity is often dependent on a specific enantiomer.

Several successful strategies for the synthesis of enantiopure 1-azabicyclo[3.2.2]nonane derivatives have been reported. One effective method involves a silver salt-mediated ring expansion of 2,5-disubstituted quinuclidines. nih.gov This transformation proceeds stereoselectively to furnish doubly functionalized, enantiomerically pure 1-azabicyclo[3.2.2]nonanes. nih.gov The high degree of stereoselectivity is attributed to the formation of configurationally stable, non-planar chiral carbocation intermediates that are captured by a nucleophile. nih.gov This approach has been used to generate novel derivatives with up to four stereogenic centers. researchgate.net

An alternative enantioselective synthesis has been developed for 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane. acs.org This route utilizes imines derived from the chiral auxiliaries (+)- and (−)-2-hydroxy-3-pinanone. The subsequent ring opening and aminocyclization sequence yields the target compound with excellent enantiomeric purity (>99.5% ee). acs.org

MethodStarting MaterialKey Reagents/StepsOutcomeSource(s)
Stereoselective Ring Expansion 2,5-Disubstituted quincorine/quincoridine derivatives1. Mesylation & Halogenation (e.g., LiI)2. Silver salt-mediated ring expansion (e.g., Ag benzoate in MeOH)Enantiomerically pure, doubly functionalized 1-azabicyclo[3.2.2]nonanes. researchgate.netnih.gov
Chiral Auxiliary Approach N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine1. Alkylation with bromoalkyltetrahydropyran2. Elaboration using imines from (+)- or (−)-2-hydroxy-3-pinanoneEnantioselective synthesis of 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane (>99.5% ee). acs.org

Theoretical and Computational Chemistry Studies on 1 Azabicyclo 3.2.2 Nonan 4 One

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to modern chemistry, offering insights into the electronic makeup of molecules. researchgate.net These calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. oregonstate.edu Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to approximate solutions for complex molecules. mdpi.com

Molecular Orbitals and Electron Density Distributions

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. nih.govmdpi.com These MOs are filled with electrons according to the Aufbau principle and Hund's rule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity.

For a ketone like 1-Azabicyclo[3.2.2]nonan-4-one, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom and the oxygen atom of the carbonyl group. The LUMO would likely be the π* (antibonding) orbital of the C=O bond. The distribution of electron density, which is the probability of finding an electron in a given region, would be highest around the electronegative nitrogen and oxygen atoms. molbase.com This polarization is crucial for understanding intermolecular interactions and the molecule's reactivity profile.

Table 1: Illustrative Frontier Molecular Orbitals for an Azabicyclic Ketone

Orbital Description Expected Primary Atomic Orbital Contributions Role in Reactivity
HOMO Highest Occupied Molecular Orbital Nitrogen (n), Oxygen (n) Nucleophilic Center, Electron Donor
LUMO Lowest Unoccupied Molecular Orbital Carbonyl Carbon (π), Carbonyl Oxygen (π) Electrophilic Center, Electron Acceptor
HOMO-1 Orbital below HOMO C-C σ bonds, C-N σ bonds Structural Bonding

| LUMO+1 | Orbital above LUMO | C-C σ* bonds, C-N σ* bonds | Higher Energy Electron Acceptor |

This table is illustrative and represents general expectations for a molecule of this class. Specific orbital energies and compositions would require dedicated quantum mechanical calculations.

Thermochemical Properties and Stability Analysis

Table 2: Representative Calculated Thermochemical Data

Property Value (Illustrative) Unit Significance
Enthalpy of Formation (Gas) -150 ± 10 kJ/mol Indicates the energy released or absorbed upon molecule formation from constituent elements.
Standard Entropy 340 ± 15 J/(mol·K) Measures the degree of molecular disorder.
Gibbs Free Energy of Formation -45 ± 20 kJ/mol Determines the thermodynamic spontaneity of formation.

Note: These values are hypothetical and serve to illustrate the types of data obtained from computational thermochemical analysis for a molecule of this size and functionality.

Reaction Mechanism Investigations via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. It allows for the mapping of reaction pathways, the identification of intermediates, and the characterization of transition states—the high-energy structures that connect reactants to products. researchgate.net

Transition State Characterization and Reaction Pathways

A transition state (TS) represents the energy maximum along a reaction coordinate. researchgate.net Computationally, a TS is located as a first-order saddle point on the potential energy surface, which is confirmed by frequency calculations that show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the intended reactants and products. This process allows chemists to visualize the geometric changes throughout the reaction and to calculate the activation energy barrier, which is a key determinant of the reaction rate.

Analysis of Potential Energy Surfaces and Bifurcations

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. uc.edu For most reactions, a single transition state leads to a single product. However, in some cases, the PES can be more complex, featuring a phenomenon known as a post-transition state bifurcation (PTSB). researchgate.netthermofisher.com A PTSB occurs when a single transition state is followed by a "valley-ridge inflection" point on the PES, from which the reaction path splits, leading to two or more different products without any intervening energy minimum. researchgate.net In such cases, product selectivity is not governed by the relative energies of different transition states but by the dynamics of the molecule as it traverses the complex surface after passing the single transition state. guidechem.com

While no specific studies on this compound are available, a computational study on the closely related isomer, 1-Azabicyclo[3.2.2]nonan-7-one , provides a clear example of this phenomenon. The study investigated the insertion of a nitrene into a C-C bond adjacent to the carbonyl group. guidechem.com

The reaction proceeds through a single transition state, after which the pathway bifurcates, leading to the formation of two different bicyclic products. The outcome of the reaction depends on which C-C bond the nitrene inserts into. Quasiclassical trajectory simulations, which model the real-time movement of atoms, are essential to predict the product ratios in these types of reactions, as they depend on molecular momentum and vibrational energy. guidechem.com

Table 3: Bifurcation in the Nitrene Insertion Reaction of a Related Azabicyclic Ketone

Feature Description
Reactant 1-Azabicyclo[3.2.2]nonan-7-one + Nitrene
Transition State Single TS for nitrene addition to the carbonyl carbon.
Post-TS Event Bifurcation of the reaction pathway.
Product X Insertion into Cα-C(O) bond on one side.
Product Y Insertion into Cα'-C(O) bond on the other side.

| Selectivity Determinant | Molecular dynamics post-transition state, not transition state energetics. |

This data is based on the reported reaction of 1-Azabicyclo[3.2.2]nonan-7-one and illustrates a potential reactivity pattern for ketones within this bicyclic family. guidechem.com

Conformational Dynamics and Energy Barriers from Molecular Simulations

The 1-Azabicyclo[3.2.2]nonane framework is a rigid bicyclic system, but it still possesses conformational flexibility. The seven-membered ring, in particular, can adopt several conformations, such as chair and boat forms. Molecular dynamics (MD) simulations and other molecular modeling techniques can be used to explore the conformational landscape of the molecule. rsc.orgmq.edu.au

These simulations model the movement of atoms over time, allowing for the observation of transitions between different conformational states. From these simulations, one can identify the most stable (lowest energy) conformations and calculate the energy barriers that separate them. The relative populations of different conformers at a given temperature can be predicted using the Boltzmann distribution. Understanding the conformational preferences is critical, as the three-dimensional shape of the molecule dictates its biological activity and physical properties. Studies on related bicyclo[3.3.1]nonane systems have shown that they can exist in twin-chair, boat-chair, and twisted twin-boat conformations, with the relative stability being highly sensitive to substituents. researchgate.netmdpi.com Similar conformational complexity would be expected for the 1-Azabicyclo[3.2.2]nonane system.

Table 4: Hypothetical Conformational Analysis of this compound

Conformer Description of Ring Conformations Relative Energy (kcal/mol) Calculated Population at 298 K (%)
I Chair (6-membered) / Chair (7-membered) 0.0 ~75%
II Chair (6-membered) / Twist-Boat (7-membered) 1.5 ~10%
III Boat (6-membered) / Chair (7-membered) 2.5 ~5%

| IV | Other | > 3.0 | <10% |

This table is a hypothetical representation based on known conformational analyses of similar bicyclic systems. Actual values would require specific molecular simulations.

Role of 1 Azabicyclo 3.2.2 Nonan 4 One As a Versatile Synthetic Intermediate and Chemical Scaffold in Academic Research

Strategic Utilization in the Total Synthesis of Complex Molecular Architectures

The unique conformational rigidity of the 1-azabicyclo[3.2.2]nonane skeleton makes it an excellent starting point for the synthesis of complex, biologically active molecules. Its well-defined spatial arrangement allows for precise control over the orientation of substituents, a critical factor in designing molecules that interact specifically with biological targets.

One notable application is the use of substituted 1-azabicyclo[3.2.2]nonanes as precursors for creating rigid antagonists for substance P. acs.org Substance P is a neuropeptide involved in pain transmission and inflammatory responses, and its receptors are important targets for drug development. The fixed structure of the azabicyclic core helps to lock the attached pharmacophores in an optimal conformation for receptor binding, thereby enhancing potency and selectivity.

The synthesis of these advanced intermediates often begins with readily available chiral molecules, such as Cinchona alkaloids. acs.orgacs.org Through carefully designed reaction sequences, the core structure of these natural products can be rearranged and modified to produce enantiomerically pure 1-azabicyclo[3.2.2]nonane derivatives. acs.orgnih.gov These chiral building blocks are then further elaborated to construct the final complex molecular architectures. For instance, a multi-step synthesis can transform functionalized 2-hydroxymethyl quinuclidines, derived from alkaloids, into a variety of rearranged 1-azabicyclo[3.2.2]nonane bridgehead amines, which serve as versatile intermediates. acs.org

Scaffold for the Development of Advanced Organic Probes and Building Blocks

The 1-azabicyclo[3.2.2]nonane ring system is a "privileged scaffold," meaning its structure is frequently found in compounds with diverse biological activities. This makes it an ideal foundation for developing new therapeutic agents, molecular probes, and specialized chemical building blocks. smolecule.com Its rigid framework ensures that derivatives maintain a predictable three-dimensional shape, which is crucial for structure-activity relationship (SAR) studies.

In medicinal chemistry, this scaffold has been explored for the development of novel treatments for infectious diseases, cancer, and neurodegenerative disorders. smolecule.com By attaching various functional groups to the bicyclic core, chemists can systematically modify the molecule's properties to optimize its interaction with specific biological targets. For example, derivatives have shown potential as antiprotozoal agents against the parasites that cause malaria and sleeping sickness. smolecule.com

Beyond therapeutics, the scaffold's properties are valuable in material science. The ability of derivatives to form hydrogen bonds and self-assemble could be exploited in creating systems for targeted drug delivery or for the development of highly selective molecular sensors. smolecule.com

The table below summarizes the application of the 1-azabicyclo[3.2.2]nonane scaffold in developing new chemical entities.

Application AreaTarget/PurposeRationale for Using Scaffold
Medicinal Chemistry Substance P AntagonistsProvides a rigid core to orient pharmacophores for optimal receptor binding. acs.org
Antiprotozoal AgentsServes as a foundation for molecules that disrupt the life cycle of parasites like Plasmodium falciparum. smolecule.com
Anticancer AgentsUsed to develop derivatives with cytotoxicity against various cancer cell lines. smolecule.com
Neurodegenerative Disease AgentsProvides a framework for modulating neurotransmitter systems. smolecule.com
Material Science Molecular SensorsThe rigid structure allows for the creation of specific binding pockets for analytes. smolecule.com
Drug Delivery SystemsPotential for self-assembly into supramolecular structures for controlled release. smolecule.com

Contributions to Fundamental Understanding of Bridged Heterocyclic Chemistry

The study of 1-azabicyclo[3.2.2]nonanes has yielded significant insights into the principles of stereochemistry, reaction mechanisms, and conformational analysis within bridged heterocyclic systems. The synthesis of these compounds, particularly in their enantiopure forms, provides a rich platform for investigating complex chemical transformations. nih.gov

A key synthetic route involves a silver salt-mediated ring expansion of 2,5-disubstituted quinuclidines. acs.orgnih.gov This reaction proceeds through chiral carbocation intermediates that are configurationally stable and nonplanar. The high stereoselectivity observed in the capture of these intermediates by nucleophiles has deepened the understanding of S(N)1-like reactions in constrained bicyclic systems. nih.govnih.gov Researchers have been able to achieve complete stereocontrol in these reactions, affording a variety of C2- and C6-substituted 1-azabicyclo[3.2.2]nonanes. nih.gov

Furthermore, the rigid nature of the [3.2.2] bicyclic framework significantly restricts its conformational flexibility. smolecule.com Unlike more flexible cyclic molecules, this system exists in a relatively fixed conformation, which prevents ring inversion. smolecule.com This conformational stability allows for precise structural analysis using techniques like NMR spectroscopy and X-ray crystallography, providing clear data on the spatial arrangement of atoms and substituents. These studies contribute valuable data to the broader field of conformational analysis and help chemists predict the properties and reactivity of other complex bridged molecules. nih.govsmolecule.com

The table below highlights key transformations used in the synthesis of functionalized 1-azabicyclo[3.2.2]nonanes and their contribution to chemical understanding.

TransformationPrecursorKey ReagentsProductScientific Insight
Silver Salt-Mediated Ring Expansionβ-amino iodide (from Quinuclidine)AgOTf in MeOHα-amino etherDemonstrates stereoselective capture of stable, nonplanar chiral carbocations. acs.org
Lewis Acid-Mediated Cleavageα-amino etherMe₃SiCNα-amino nitrileProvides a model for S(N)1-like reactions with complete stereocontrol in a rigid system. nih.gov
Stereoselective SolvolysisC9-mesyloxy quinuclidine (B89598)NaOBz in TFEC3-benzoyloxy derivativeElucidates solvent effects on the selectivity of cage expansion reactions. acs.org

Q & A

Q. How can researchers design a reproducible synthesis protocol for 1-Azabicyclo[3.2.2]nonan-4-one?

  • Methodological Answer : A robust synthesis protocol should include detailed reaction conditions (solvents, catalysts, temperature), purification steps (e.g., column chromatography, recrystallization), and validation via spectroscopic characterization (e.g., 1^1H/1313C NMR, IR). For reproducibility, follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) by explicitly stating experimental parameters, avoiding procedural ambiguities, and providing supplementary data for non-routine steps . Include purity verification via HPLC or GC-MS and cross-reference synthetic intermediates with literature precedents for bicyclic amines .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 1313C NMR to confirm bicyclic framework and ketone position. Use DEPT-135 or HSQC for quaternary carbon assignments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C8_8H11_{11}NO).
  • X-ray Crystallography : For unambiguous structural confirmation, refine data using programs like SHELXL .
  • IR Spectroscopy : Identify ketone carbonyl stretch (~1700–1750 cm1^{-1}).
    Tabulate spectral data (e.g., chemical shifts, coupling constants) against PubChem records (CID: [retrieve from ]) .

Q. How should hypotheses be formulated for studying the bioactivity of this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example hypothesis: "this compound modulates α3β2 nicotinic acetylcholine receptors (nAChRs) with higher selectivity than analogous bicyclic ketones." Validate via receptor-binding assays (e.g., competitive radioligand displacement) and computational docking studies to prioritize targets .

Advanced Research Questions

Q. What computational methods predict the conformational dynamics of the bicyclic framework?

  • Methodological Answer : Use Cremer-Pople puckering coordinates to quantify ring puckering in the azabicyclo system . Perform molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) with DFT-optimized geometries (B3LYP/6-31G* level) to analyze energy barriers between conformers. Compare results to crystallographic data refined via SHELX . Tabulate puckering amplitudes (e.g., q2q_2, q3q_3) and phase angles for dominant conformers.

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

  • Methodological Answer : Address discrepancies by:
  • Replication : Repeat assays under standardized conditions (e.g., consistent cell lines, buffer pH).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., steric effects, electronic substituent parameters).
  • Structural Analogues : Synthesize and test derivatives with systematic modifications (e.g., substituents at C-3 vs. C-4) to isolate key SAR drivers. Reference studies on nicotinic receptor modulators for analogous systems .

Q. What are best practices for crystallographic refinement of this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve bicyclic torsional angles.
  • Refinement : Employ SHELXL for small-molecule refinement, incorporating hydrogen atom positions via HFIX or riding models. Validate using R1_1, wR2_2, and goodness-of-fit (GOF) metrics .
  • Visualization : Generate ORTEP diagrams (via ORTEP-3) to highlight thermal ellipsoids and confirm absence of disorder .

Key Citations

  • Structural refinement: SHELX
  • Conformational analysis: Cremer-Pople coordinates
  • Bioactivity hypotheses: FINER/PICO frameworks
  • SAR validation: Receptor-binding assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.